Cas no 2228419-99-4 (4-(2,5-difluoro-4-methylphenyl)butan-2-amine)
4-(2,5-difluoro-4-methylphenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2,5-difluoro-4-methylphenyl)butan-2-amine
- 2228419-99-4
- EN300-1757541
-
- Inchi: 1S/C11H15F2N/c1-7-5-11(13)9(6-10(7)12)4-3-8(2)14/h5-6,8H,3-4,14H2,1-2H3
- InChI Key: OPDMFJHLJGRCBL-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C(=CC=1CCC(C)N)F
Computed Properties
- Exact Mass: 199.11725581g/mol
- Monoisotopic Mass: 199.11725581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
4-(2,5-difluoro-4-methylphenyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1757541-1.0g |
4-(2,5-difluoro-4-methylphenyl)butan-2-amine |
2228419-99-4 | 1g |
$0.0 | 2023-06-03 | ||
| Enamine | EN300-1757541-0.05g |
4-(2,5-difluoro-4-methylphenyl)butan-2-amine |
2228419-99-4 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1757541-0.1g |
4-(2,5-difluoro-4-methylphenyl)butan-2-amine |
2228419-99-4 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1757541-0.25g |
4-(2,5-difluoro-4-methylphenyl)butan-2-amine |
2228419-99-4 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1757541-0.5g |
4-(2,5-difluoro-4-methylphenyl)butan-2-amine |
2228419-99-4 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1757541-1g |
4-(2,5-difluoro-4-methylphenyl)butan-2-amine |
2228419-99-4 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1757541-2.5g |
4-(2,5-difluoro-4-methylphenyl)butan-2-amine |
2228419-99-4 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1757541-5g |
4-(2,5-difluoro-4-methylphenyl)butan-2-amine |
2228419-99-4 | 5g |
$4102.0 | 2023-09-20 | ||
| Enamine | EN300-1757541-10g |
4-(2,5-difluoro-4-methylphenyl)butan-2-amine |
2228419-99-4 | 10g |
$6082.0 | 2023-09-20 |
4-(2,5-difluoro-4-methylphenyl)butan-2-amine Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-(2,5-difluoro-4-methylphenyl)butan-2-amine
Professional Introduction to 4-(2,5-difluoro-4-methylphenyl)butan-2-amine (CAS No. 2228419-99-4)
4-(2,5-difluoro-4-methylphenyl)butan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228419-99-4, is characterized by its unique molecular structure, which includes a butan-2-amine side chain attached to a phenyl ring substituted with fluorine and methyl groups. The presence of fluorine atoms in the aromatic ring enhances the compound's metabolic stability and binding affinity, making it a promising candidate for drug development.
The< strong>2,5-difluoro-4-methylphenyl moiety is particularly noteworthy due to its potential role in modulating biological pathways. Recent studies have highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. These compounds often exhibit improved pharmacokinetic properties, including enhanced bioavailability and prolonged half-life, which are critical factors in drug efficacy and patient compliance.
In the realm of medicinal chemistry, the< strong>butan-2-amine group serves as a versatile pharmacophore, contributing to the compound's ability to interact with biological targets. This functional group is frequently incorporated into drug molecules due to its ability to form hydrogen bonds and participate in hydrophobic interactions, thereby facilitating receptor binding. The combination of these structural features makes< strong>4-(2,5-difluoro-4-methylphenyl)butan-2-amine a compelling subject for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of< strong>CAS No. 2228419-99-4 with various biological targets. These studies suggest that the compound may exhibit potent activity against enzymes and receptors involved in inflammatory and metabolic disorders. For instance, preliminary computational analyses indicate that this molecule could interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation.
The pharmaceutical industry has been increasingly interested in developing drugs that target inflammation-related pathways due to the high prevalence of chronic inflammatory diseases worldwide. Compounds like< strong>4-(2,5-difluoro-4-methylphenyl)butan-2-amine offer a promising lead for the development of novel anti-inflammatory agents. The fluorine substituents are particularly significant as they can enhance the compound's lipophilicity and improve its ability to cross cell membranes, thereby increasing its therapeutic potential.
In addition to its anti-inflammatory potential, this compound may also have applications in other therapeutic areas. For example, its structural motif is reminiscent of molecules that have shown efficacy in treating neurological disorders. The< strong>2,5-difluoro-4-methylphenyl group is known to be present in several neuroactive compounds, suggesting that< strong>CAS No. 2228419-99-4 could exhibit properties relevant to central nervous system (CNS) pharmacology.
The synthesis of< strong>4-(2,5-difluoro-4-methylphenyl)butan-2-amine presents unique challenges due to the presence of sensitive functional groups. However, modern synthetic methodologies have made significant strides in facilitating the preparation of complex fluorinated aromatic compounds. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions have been instrumental in constructing the desired molecular framework efficiently.
Ongoing research is focused on optimizing synthetic routes to improve yield and purity while minimizing side reactions. Additionally, efforts are being directed toward exploring derivatives of this compound to enhance its pharmacological properties further. By modifying substituents or altering the core structure, researchers aim to develop more potent and selective therapeutic agents.
The use of high-throughput screening (HTS) technologies has accelerated the discovery process for novel drug candidates like< strong>CAS No. 2228419-99-4. HTS allows researchers to rapidly test thousands of compounds against various biological targets, enabling the identification of promising leads for further development. This approach has been instrumental in identifying new therapeutic agents for a wide range of diseases.
In conclusion,< strong>4-(2,5-difluoro-4-methylphenyl)butan-2-amine represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising biological activity make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.
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